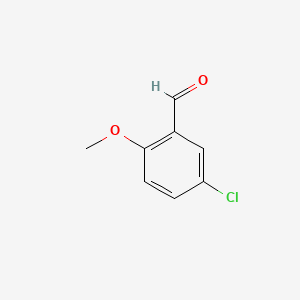

5-Chloro-2-methoxybenzaldehyde

Descripción general

Descripción

5-Chloro-2-methoxybenzaldehyde is a compound that is structurally related to various benzaldehydes substituted with halogen and methoxy groups. These compounds are of significant interest due to their applications in different industries, including fragrances, agrochemicals, and pharmaceuticals. Although the provided papers do not directly discuss 5-Chloro-2-methoxybenzaldehyde, they offer insights into the synthesis, structure, and properties of closely related compounds, which can be informative for understanding the characteristics of 5-Chloro-2-methoxybenzaldehyde.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with varying yields. For instance, a derivative of benzopyran was prepared from 2,4-dihydroxybenzaldehyde in a five-step process with an overall yield of around 20% . Another study reported the synthesis of a binary organic complex using a solid-state reaction, which is a solvent-free and green synthesis method . Similarly, a key intermediate of herbicides was synthesized through oxidation and subsequent hydrolysis, achieving a total yield of 71.6% . These methods reflect the diverse synthetic routes that can be applied to halogen- and methoxy-substituted benzaldehydes, which may be relevant for the synthesis of 5-Chloro-2-methoxybenzaldehyde.

Molecular Structure Analysis

The molecular structure of these compounds is often determined using various spectroscopic techniques and X-ray crystallography. For example, a compound was characterized by elemental analysis, MS, IR, NMR, and UV-visible spectroscopy, and its structure was determined by X-ray analysis . Schiff base compounds related to 5-Chloro-2-methoxybenzaldehyde have been prepared, and their molecular conformations influenced by intramolecular hydrogen bonds have been described . These studies highlight the importance of spectroscopic methods and crystallography in elucidating the molecular structures of such compounds.

Chemical Reactions Analysis

The reactivity of halogen- and methoxy-substituted benzaldehydes can be quite diverse. For instance, UV-induced conformational isomerization and photochemistry studies have shown that these compounds can undergo conformational changes and decarbonylation upon irradiation with UV light . This suggests that 5-Chloro-2-methoxybenzaldehyde may also exhibit interesting photochemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often studied using spectroscopic methods and computational chemistry. Spectroscopic studies, including FT-IR and FT-Raman, along with NMR analyses and thermodynamic functions, have been used to investigate the properties of a bromo-substituted benzaldehyde . These studies provide insights into the vibrational modes, electronic properties, and thermodynamic behavior, which are essential for understanding the stability and reactivity of the compounds. The crystal growth and physicochemical studies of a binary organic complex have also been reported, including the measurement of heat of fusion, entropy of fusion, and other thermodynamic properties .

Aplicaciones Científicas De Investigación

Solubility and Chemical Properties

5-Chloro-2-methoxybenzaldehyde, also known as 5-chloro-4-hydroxy-3-methoxybenzaldehyde, has been a subject of study for its solubility and chemical properties. Research has provided experimental data on the solubility of this compound in water across a temperature range of 280 to 363 K. The solubilities were determined using high-performance liquid chromatography (HPLC) and total organic carbon (TOC) techniques. This research has been vital in understanding the compound's behavior in aqueous solutions, which is crucial for its application in various scientific and industrial processes (Larachi, Leroux, Hamoudi, Bernis, & Sayari, 2000).

Antioxidant Properties

The compound has also been utilized in the synthesis of various derivatives, such as chalcone derivatives, for evaluating their antioxidant activities. These synthesized derivatives have shown promising results as antioxidants, indicating potential applications in health and pharmaceuticals (Rijal, Haryadi, & Anwar, 2022).

DNA Interaction and Antitumor Activity

5-Chloro-2-methoxybenzaldehyde has been involved in synthesizing dioxomolybdenum(VI) complexes, which have demonstrated significant interactions with calf thymus DNA and exhibited cleavage of plasmid DNA. These complexes have been researched for their potential antitumor activities against certain cell lines, showing promising results and highlighting the compound's relevance in medicinal chemistry and drug development (Hussein et al., 2015).

Role in Flavor and Fragrance Industries

Methoxybenzaldehydes, including 5-Chloro-2-methoxybenzaldehyde, are recognized for their significant roles in the flavor and fragrance industries. These compounds, known for their refreshing fragrance, are used as flavoring ingredients in food and cosmetics. They also exhibit medicinal properties, which make them valuable in the pharmaceutical industry (Kundu & Mitra, 2016).

Photochemistry and Isomerization

Studies have explored the photochemistry and isomerization of chloro-methoxy-substituted benzaldehydes, including 5-Chloro-2-methoxybenzaldehyde. Research involving cryogenic inert matrices has revealed interesting UV-induced conformational isomerization and photochemical behaviors, essential for understanding the compound's reactivity and potential applications in material sciences (Ildiz, Konarska, & Fausto, 2019).

Safety and Hazards

Propiedades

IUPAC Name |

5-chloro-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTWDGGMXZXOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395454 | |

| Record name | 5-chloro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-methoxybenzaldehyde | |

CAS RN |

7035-09-8 | |

| Record name | 5-Chloro-2-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7035-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-chloro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 5-chloro-2-methoxybenzaldehyde in the synthesis of chalcones and what makes the resulting compounds interesting for biological studies?

A1: 5-Chloro-2-methoxybenzaldehyde serves as a crucial starting material in the synthesis of novel chalcones. [] In the study by Sharma et al., it undergoes a Claisen-Schmidt condensation reaction with various halohydroxysubstituted acetophenones. [] This reaction forms the backbone of the chalcone structure.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-[2-cyano-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propanoyl]carbamate](/img/structure/B1307163.png)

![(Z)-2-(1,3-benzodioxol-5-yl)-3-[3-(2-pyrimidinyloxy)phenyl]-2-propenenitrile](/img/structure/B1307167.png)

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1307187.png)

![4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane](/img/structure/B1307196.png)